![molecular formula C8H3BrClF3N2 B12434630 7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12434630.png)
7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with bromine, chlorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-nitroaniline and trifluoroacetic acid.
Nitration: The nitro group is introduced via nitration of the starting material.
Reduction: The nitro group is then reduced to an amine.
Cyclization: The amine undergoes cyclization to form the benzimidazole core.
Halogenation: Bromine and chlorine are introduced through halogenation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) and potassium carbonate (K2CO3) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) may be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Coupling: Palladium catalysts and boronic acids are typical reagents in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.
Scientific Research Applications
7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a pharmacophore in drug development, particularly for its antimicrobial and anticancer properties.
Agrochemicals: The compound is explored for its use in developing new pesticides and herbicides.
Materials Science: Its unique chemical structure makes it a candidate for use in advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole: Lacks the bromine substitution.
7-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole: Lacks the chlorine substitution.
4-Chloro-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole: Substitutes a methyl group instead of bromine.
Uniqueness
7-Bromo-4-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H3BrClF3N2 |
|---|---|
Molecular Weight |
299.47 g/mol |
IUPAC Name |
7-bromo-4-chloro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3BrClF3N2/c9-3-1-2-4(10)6-5(3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15) |
InChI Key |
CAYLSEZPEBSUFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)N=C(N2)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


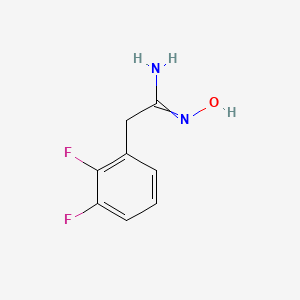
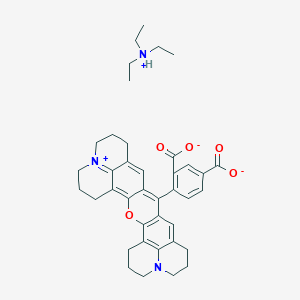



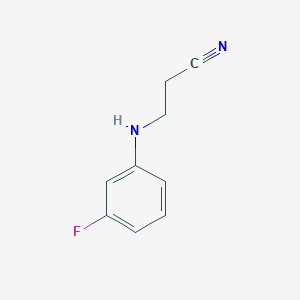
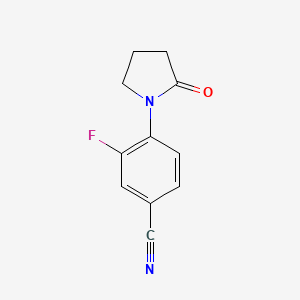
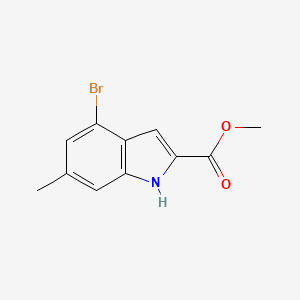
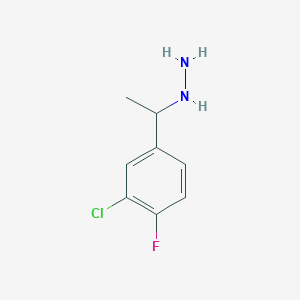
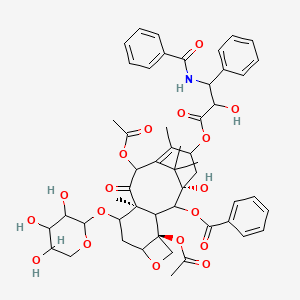
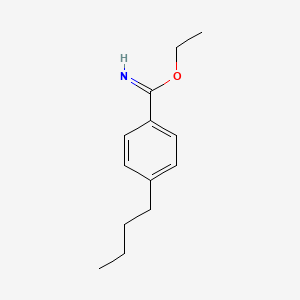
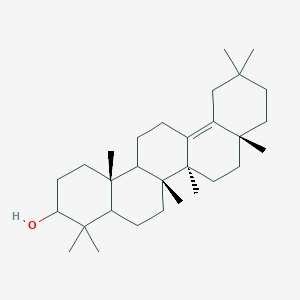
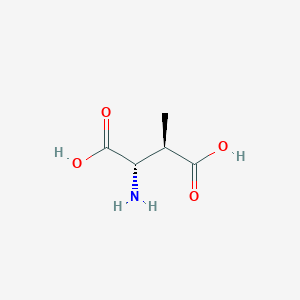
![1H-Indolo[7a,1-a]isoquinoline, erythrinan deriv.; Erythristemin](/img/structure/B12434604.png)
